2-Benzyloxy-5-trifluoromethylphenylboronic acid
CAS No.: 612833-41-7
Cat. No.: VC2396588
Molecular Formula: C14H12BF3O3
Molecular Weight: 296.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612833-41-7 |
|---|---|
| Molecular Formula | C14H12BF3O3 |
| Molecular Weight | 296.05 g/mol |
| IUPAC Name | [2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
| Standard InChI Key | NWZHBEJEZSNEIF-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O |
Introduction
Basic Identification and Properties
Chemical Identity
2-Benzyloxy-5-trifluoromethylphenylboronic acid is a boronic acid derivative with the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 612833-41-7 |
| Molecular Formula | C₁₄H₁₂BF₃O₃ |
| Molecular Weight | 296.05 g/mol |
| IUPAC Name | [2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid |
| InChI | InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
| InChIKey | NWZHBEJEZSNEIF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O |
The compound is also known by several synonyms including 2-(Benzyloxy)-5-(trifluoromethyl)benzeneboronicacid and [2-(Phenylmethoxy)-5-(trifluoromethyl)phenyl]boronic acid .
Physical Properties
The physical and chemical properties of 2-Benzyloxy-5-trifluoromethylphenylboronic acid are summarized in the following table:
Structural Characteristics
2-Benzyloxy-5-trifluoromethylphenylboronic acid possesses a distinctive chemical structure characterized by a phenyl ring that bears both a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position. The boronic acid functional group (-B(OH)₂) is attached directly to the phenyl ring at the 1-position.
The presence of these specific functional groups confers unique electronic and steric properties to the molecule. The trifluoromethyl group, with its strong electron-withdrawing character, influences the electronic distribution within the phenyl ring, while the benzyloxy group provides additional steric bulk and potential for hydrogen bonding interactions. These structural features collectively contribute to the compound's reactivity profile and its utility in various chemical transformations.
Chemical Properties and Reactivity
Structural Features Influencing Reactivity
The chemical reactivity of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is significantly influenced by its structural components. The trifluoromethyl group, being strongly electron-withdrawing, affects the electronic density distribution across the phenyl ring, potentially enhancing the Lewis acidity of the boron center. This electronic effect can increase the reactivity of the boronic acid in coupling reactions.
The benzyloxy group at the ortho position relative to the boronic acid creates a unique steric environment around the reaction center. This steric arrangement can impart regioselectivity in cross-coupling reactions, directing the approach of coupling partners and potentially controlling the stereochemical outcome of reactions.
Chemical Behavior
The compound's pKa of approximately 7.59 indicates its acidity, which influences its behavior in aqueous environments and its ability to coordinate with other molecules. This property is particularly relevant in catalytic systems where coordination to transition metals or other reaction components may be important .
Synthesis Methods
Conventional Synthesis Routes
The synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 2-benzyloxy-5-trifluoromethylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. This approach represents a common method for preparing substituted phenylboronic acids and leverages established transition metal-catalyzed methodologies.
The general synthetic route may involve:
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Preparation of 2-benzyloxy-5-trifluoromethylphenyl bromide from appropriate precursors
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Palladium-catalyzed borylation using reagents such as bis(pinacolato)diboron or trialkyl borates
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Hydrolysis of the resulting boronate ester to yield the desired boronic acid
The specific conditions, catalysts, and ligands employed can significantly influence the efficiency and selectivity of this transformation.
Industrial Production Considerations
For industrial-scale production, the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid can be optimized using high-efficiency reactors and continuous flow systems. These approaches offer several advantages over traditional batch processes, including:
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Enhanced heat and mass transfer, leading to improved reaction control
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Reduced reaction times and increased throughput
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Potential for in-line purification, minimizing handling of intermediates
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Improved safety profile, particularly important when working with reactive organometallic reagents
The optimization of these parameters is crucial for establishing cost-effective manufacturing processes for this specialty chemical.
Applications
Role in Suzuki-Miyaura Cross-Coupling Reactions
2-Benzyloxy-5-trifluoromethylphenylboronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . This palladium-catalyzed transformation allows for the coupling of the boronic acid with aryl or vinyl halides or triflates, creating new carbon-carbon bonds under relatively mild conditions.
The presence of the benzyloxy and trifluoromethyl groups in this particular boronic acid can influence both the rate and selectivity of the coupling reaction. These functional groups can be retained in the final coupled product, providing access to elaborately substituted biaryls that may be difficult to synthesize by alternative routes.
Pharmaceutical Applications
In pharmaceutical research and development, 2-Benzyloxy-5-trifluoromethylphenylboronic acid contributes to the synthesis of complex organic molecules that serve as advanced materials and pharmaceutical intermediates. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding selectivity of drug candidates.
The compound's utility extends to the preparation of trifluoromethylated building blocks, which are increasingly important in modern drug design due to the unique properties that fluorine substitution imparts to bioactive molecules.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These classifications highlight the potential irritant and sensitizing properties of the compound .
First Aid Measures
In case of exposure to 2-Benzyloxy-5-trifluoromethylphenylboronic acid, the following first aid measures should be taken:
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Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists .
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Eye contact: Rinse cautiously with water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338). Seek medical attention if irritation persists .
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340). In severe cases or if symptoms persist, seek medical attention .
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Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Research Findings and Future Perspectives
Current Research Directions
Current research involving 2-Benzyloxy-5-trifluoromethylphenylboronic acid is focused on several areas:
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Development of new catalytic systems for more efficient Suzuki-Miyaura coupling reactions, as evidenced by studies on boronic acid-DMAPO cooperative catalysis .
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Investigation of alternative synthetic routes to prepare the compound with higher yields and purity.
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Exploration of its potential antimicrobial properties, including structure-activity relationship studies to optimize this activity.
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Application in the synthesis of complex pharmaceutical intermediates, particularly those requiring the incorporation of trifluoromethyl-substituted aromatic units.
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